ビス(メチルスルホニル)パーオキサイド

概要

説明

Bis(methylsulfonyl)peroxide is a reactive and corrosive chemical compound used primarily as an oxidant in organic synthesis. It is known for its ability to selectively oxidize benzylic alcohols without further oxidation to ketones. This compound is characterized by its high reactivity and is often employed in various chemical reactions due to its strong oxidizing properties .

科学的研究の応用

Bis(methylsulfonyl)peroxide has a wide range of applications in scientific research:

Chemistry: Used as an oxidant in organic synthesis, particularly in the selective oxidation of alcohols.

Biology: Employed in the study of oxidative stress and its effects on biological systems.

Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of polymers and other industrial chemicals due to its strong oxidizing properties

作用機序

Target of Action

Bis(methylsulfonyl)peroxide, also known as methylsulfonyloxy methanesulfonate, primarily targets benzylic alcohols . It acts as an oxidant in the selective synthesis of these alcohols .

Mode of Action

The compound interacts with its targets through a proton-coupled electron transfer mechanism (PCET) . This mechanism enables the selective synthesis of benzylic alcohols without further oxidation of alcohols to ketones .

Biochemical Pathways

The biochemical pathways affected by bis(methylsulfonyl)peroxide are those involved in the synthesis of benzylic alcohols . The compound’s action results in changes in these pathways, leading to the selective synthesis of benzylic alcohols .

Result of Action

The primary result of bis(methylsulfonyl)peroxide’s action is the selective synthesis of benzylic alcohols . This occurs without further oxidation of alcohols to ketones , indicating the compound’s specificity and selectivity in its action.

生化学分析

Biochemical Properties

Bis(methylsulfonyl)peroxide is known to interact with various enzymes and proteins in biochemical reactions . It acts as an oxidant, enabling the selective synthesis of benzylic alcohols without further oxidation of alcohols to ketones

Cellular Effects

It is known that the compound can induce complex molecular and physiological alterations in cell functionality .

Molecular Mechanism

The molecular mechanism of Bis(methylsulfonyl)peroxide involves a proton-coupled electron transfer mechanism (PCET), which may account for the difference in reactivity . This mechanism allows Bis(methylsulfonyl)peroxide to act as an oxidant, enabling the selective synthesis of benzylic alcohols .

Temporal Effects in Laboratory Settings

It is known that Bis(methylsulfonyl)peroxide is used as an oxidant in the synthesis of benzylic alcohols .

Metabolic Pathways

It is known that the compound acts as an oxidant in the selective synthesis of benzylic alcohols .

準備方法

Synthetic Routes and Reaction Conditions: Bis(methylsulfonyl)peroxide can be synthesized through the reaction of methanesulfonyl chloride with hydrogen peroxide in the presence of a base. The reaction typically occurs under controlled temperature conditions to ensure the stability of the peroxide compound. The general reaction is as follows: [ \text{CH}_3\text{SO}_2\text{Cl} + \text{H}_2\text{O}_2 \rightarrow \text{CH}_3\text{SO}_2\text{OOSO}_2\text{CH}_3 + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of bis(methylsulfonyl)peroxide involves large-scale reactions with stringent control over temperature and pressure to maintain the integrity of the peroxide. The use of inert reaction vessels, typically made of glass or metal, is crucial to prevent decomposition or unwanted side reactions .

Types of Reactions:

Oxidation: Bis(methylsulfonyl)peroxide is primarily used as an oxidizing agent. It can oxidize benzylic alcohols to benzylic aldehydes or ketones under controlled conditions.

Substitution: It can participate in substitution reactions where it reacts with alkali metals to form metal salts.

Common Reagents and Conditions:

Oxidation Reactions: Typically involve the use of bis(methylsulfonyl)peroxide in the presence of a solvent like dichloromethane or acetonitrile. The reactions are often carried out at room temperature or slightly elevated temperatures.

Substitution Reactions: These reactions usually involve alkali metals such as sodium or potassium, and the reaction conditions include an inert atmosphere to prevent unwanted side reactions.

Major Products:

Oxidation: Benzylic aldehydes or ketones.

Substitution: Metal salts of the corresponding sulfonyl peroxide

類似化合物との比較

- Bis(tert-butylperoxy)peroxide

- Bis(phenylsulfonyl)peroxide

- Meta-chloroperoxybenzoic acid (m-CPBA)

Comparison: Bis(methylsulfonyl)peroxide is unique in its ability to selectively oxidize benzylic alcohols without further oxidation to ketones, a property not commonly found in other peroxides. While bis(tert-butylperoxy)peroxide and bis(phenylsulfonyl)peroxide are also strong oxidizing agents, they do not exhibit the same level of selectivity. Meta-chloroperoxybenzoic acid is another commonly used oxidant, but it often leads to over-oxidation and lacks the selective properties of bis(methylsulfonyl)peroxide .

生物活性

Overview

Bis(methylsulfonyl)peroxide (BMP) is a chemical compound known for its significant role as an oxidizing agent in organic synthesis. Its chemical formula is , and it is recognized for selectively oxidizing benzylic alcohols without further oxidation to ketones. This property makes it valuable in various biochemical and industrial applications.

Proton-Coupled Electron Transfer (PCET)

The primary mechanism through which BMP exerts its biological activity is the proton-coupled electron transfer (PCET) . This mechanism allows BMP to selectively oxidize specific substrates, such as benzylic alcohols, leading to the formation of aldehydes or ketones. The interaction with these substrates occurs through a series of steps involving electron transfer and protonation, which can influence various biochemical pathways .

Cellular Effects

BMP has been shown to induce complex molecular and physiological alterations within cells. These effects include:

- Oxidative Stress : BMP can contribute to oxidative stress in biological systems, which may lead to cellular damage if not regulated properly.

- Enzyme Interactions : The compound interacts with various enzymes, potentially altering their activity and affecting metabolic pathways .

Oxidative Stress Studies

BMP is utilized in research focused on oxidative stress, providing insights into its effects on cellular functions and potential implications for diseases related to oxidative damage.

Pharmaceutical Synthesis

Due to its selective oxidation capabilities, BMP is being investigated for its potential in synthesizing pharmaceutical intermediates, particularly those requiring precise oxidation steps .

Comparative Analysis with Similar Compounds

Here’s a comparison table highlighting BMP's properties against other similar oxidizing agents:

| Compound | Selectivity for Benzylic Alcohols | Mechanism of Action | Common Applications |

|---|---|---|---|

| Bis(methylsulfonyl)peroxide | High | PCET | Organic synthesis, oxidative stress studies |

| Bis(tert-butylperoxy)peroxide | Moderate | Free radical mechanism | Polymer synthesis |

| Meta-chloroperoxybenzoic acid | Low | Free radical mechanism | General oxidation reactions |

Case Studies

- Selective Oxidation : In a study published by Tanwar et al. (2019), BMP was shown to selectively oxidize benzylic alcohols to aldehydes without over-oxidation. This selectivity is crucial for synthesizing complex organic molecules where controlling oxidation states is necessary .

- Biological Impact Assessment : Research indicated that BMP could induce oxidative stress in cellular models, leading to apoptosis in certain cancer cell lines. This suggests potential therapeutic applications where inducing oxidative stress could be beneficial .

特性

IUPAC Name |

methylsulfonyloxy methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O6S2/c1-9(3,4)7-8-10(2,5)6/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJPAEZVERBCSTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

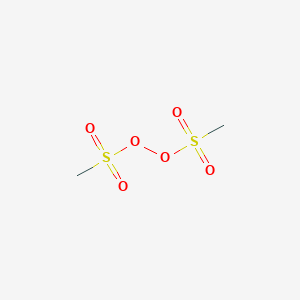

Canonical SMILES |

CS(=O)(=O)OOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40563301 | |

| Record name | {[(Methanesulfonyl)peroxy]sulfonyl}methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001-62-3 | |

| Record name | {[(Methanesulfonyl)peroxy]sulfonyl}methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。